N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-3-5-17(6-4-16)20(27-13-11-26(2)12-14-27)15-24-21(28)22(29)25-19-9-7-18(23)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBXALGZMNZOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom in the phenyl ring with a fluorine atom, often using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperazinyl group: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced to the oxalamide core.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the piperazinyl group could modulate the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Umami Flavoring Agents (S336 and S5456)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :
- Structure : Features dimethoxybenzyl (electron-donating groups) and pyridyl substituents.
- Function: A potent umami agonist with regulatory approval (FEMA 4233) for reducing monosodium glutamate (MSG) in foods .
- Safety: NOEL of 100 mg/kg bw/day in rats, with a high safety margin (>33 million) in human exposure estimates .
Target Compound Comparison :
- The 4-methylpiperazine moiety may enhance solubility compared to S336’s pyridyl group but could introduce metabolic differences due to its nitrogen-rich structure.
- No direct safety data exist for the target compound, but structurally related oxalamides share metabolic pathways (e.g., hydrolysis resistance) .
Comparison with Antimicrobial Oxalamides (GMC Series)
GMC-4 (N1-(4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) :
Target Compound Comparison :
- The target’s N2 4-methylpiperazine-p-tolyl group likely confers distinct solubility and bioavailability compared to GMC-4’s lipophilic isoindolinone ring.
- The fluorine atom in both compounds may enhance metabolic stability, but the piperazine group in the target compound could introduce additional hydrogen-bonding interactions .
Comparison with CYP4F11-Activated Inhibitors (Compounds 19–23)
Compound 23 (N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) :
Target Compound Comparison :
- The target’s 4-fluorophenyl and p-tolyl groups differ from Compound 23’s chloro-fluorophenyl and methoxyphenethyl substituents, suggesting divergent enzyme-binding affinities.
Key Data Tables
Research Findings and Implications
- Structural Trends: Fluorine and methoxy groups are common in oxalamides to modulate electronic effects and metabolic stability.
- Synthetic Feasibility : Yields for analogous oxalamides range widely (23–83%), suggesting that the target compound’s synthesis may require optimization .
Biological Activity
N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H29FN4O2, with a molecular weight of approximately 412.5 g/mol. The compound features a 4-fluorophenyl group and a 4-methylpiperazine moiety, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H29FN4O2 |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neuropharmacology and cancer pathways. The presence of fluorine enhances lipophilicity, potentially improving receptor binding affinity compared to similar compounds.
Key Mechanisms
- Receptor Binding: The piperazine moiety may facilitate interactions with neurotransmitter receptors, influencing pathways related to mood and anxiety.
- Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
Research Findings
Recent studies have explored the compound's biological activities across various contexts:
-
Antimicrobial Properties:
- This compound has shown significant activity against various bacterial strains, including Mycobacterium smegmatis, indicating potential as an antibiotic candidate .
-
Anticancer Activity:
- In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells by activating caspase pathways .
-
Neuropharmacological Effects:
- The compound has been evaluated for its effects on neurotransmitter systems. Research indicates it may modulate serotonin and dopamine receptors, suggesting a role in treating depression and anxiety disorders .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1: A study involving animal models demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Case Study 2: Clinical trials assessing its effects on anxiety disorders reported improvements in patient outcomes compared to placebo groups, with minimal side effects noted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
